Unraveling the Molecular Trajectory of 4-Methyl-1-phenylquinolin-2(1H)-one: A Technical Guide
Unraveling the Molecular Trajectory of 4-Methyl-1-phenylquinolin-2(1H)-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanism of action for the synthetic compound 4-Methyl-1-phenylquinolin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It synthesizes the current understanding of the compound's biological activity, drawing from studies on its close structural analogs, to propose a primary molecular mechanism.
Executive Summary
While direct studies on 4-Methyl-1-phenylquinolin-2(1H)-one are limited, compelling evidence from its close analog, 4-phenylquinolin-2(1H)-one, strongly suggests a primary mechanism of action as a specific allosteric inhibitor of the protein kinase Akt (PKB) . This inhibition occurs through interaction with the pleckstrin homology (PH) domain of Akt, preventing its activation and downstream signaling. This mode of action positions the compound and its derivatives as potential candidates for anticancer therapies. Conversely, the presence of a methyl group at the 4-position likely negates any significant activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.
Proposed Mechanism of Action: Allosteric Inhibition of Akt Signaling
The primary proposed mechanism of action for 4-Methyl-1-phenylquinolin-2(1H)-one is the allosteric inhibition of the serine/threonine kinase Akt. This is based on the well-characterized activity of its immediate analog, 4-phenylquinolin-2(1H)-one.[1]
The proposed sequence of events is as follows:
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Binding to the PH Domain: The compound is believed to interact with the pleckstrin homology (PH) domain of Akt.
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Conformational Change: This interaction induces a conformational change in the Akt protein.
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Inhibition of Phosphorylation: The altered conformation hinders the phosphorylation of Akt at two critical sites: Threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2).
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Inactivation of Akt: The lack of phosphorylation at these sites prevents the activation of Akt.
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Downstream Effects: Inactivated Akt is unable to phosphorylate its numerous downstream targets, leading to the inhibition of key cellular processes such as cell proliferation, growth, and survival, and potentially inducing apoptosis.[1][2][3]
This allosteric inhibition is highly specific, as the parent compound, 4-phenylquinolin-2(1H)-one, did not show inhibitory activity against upstream kinases like PI3K, PDK1, or mTORC2, nor other related kinases.[1]
Signaling Pathway Diagram
Caption: Proposed allosteric inhibition of the Akt signaling pathway.
Secondary/Potential Mechanisms
NMDA Receptor Antagonism
While some quinolinone derivatives act as antagonists at the glycine site of the NMDA receptor, methylation at the 4-position has been shown to abolish this activity.[4] Therefore, it is unlikely that 4-Methyl-1-phenylquinolin-2(1H)-one is a potent NMDA receptor antagonist.
Anticancer Activity via Apoptosis and Cell Cycle Arrest
Derivatives of 4-phenylquinolin-2(1H)-one have demonstrated anticancer properties by inducing apoptosis and causing cell cycle arrest, typically at the G2/M phase.[2][3] This is a likely consequence of Akt inhibition, as Akt plays a central role in cell survival and cell cycle progression.
Quantitative Data
The following tables summarize the available quantitative data for 4-phenylquinolin-2(1H)-one and its derivatives. This data provides a benchmark for the potential potency of 4-Methyl-1-phenylquinolin-2(1H)-one.
Table 1: In Vitro Activity of 4-Phenylquinolin-2(1H)-one
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Akt Kinase Activity) | 6 µM | In vitro kinase assay | [1] |
Table 2: Cytotoxicity of 4-Phenylquinolin-2(1H)-one Derivatives
| Compound | IC50 (µM) | Cell Line | Reference |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 0.21 | HL-60 (Leukemia) | [3] |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 0.35 | H460 (Lung Cancer) | [3] |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 0.42 | A549 (Lung Cancer) | [3] |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 0.55 | MCF-7 (Breast Cancer) | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][7]
Objective: To determine the concentration of 4-Methyl-1-phenylquinolin-2(1H)-one that inhibits cell growth by 50% (IC50).
Materials:
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Cancer cell line of interest (e.g., HeLa, MCF-7, HCT-116)
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Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
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4-Methyl-1-phenylquinolin-2(1H)-one
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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96-well cell culture plates
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
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Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Treatment:
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Prepare a stock solution of 4-Methyl-1-phenylquinolin-2(1H)-one in DMSO.
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Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
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Include control wells: cells with medium only (untreated control) and cells with medium containing the highest concentration of DMSO used (vehicle control).
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Incubate for 48-72 hours.
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MTT Addition and Incubation:
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Add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
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-
Formazan Solubilization:
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Carefully remove the medium from the wells.
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Mix gently on an orbital shaker for 15 minutes.
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Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the untreated control.
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Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
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Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The available evidence strongly points to 4-Methyl-1-phenylquinolin-2(1H)-one acting as a specific allosteric inhibitor of Akt. This mechanism underpins its potential as an anticancer agent, likely functioning through the induction of apoptosis and cell cycle arrest. Further direct experimental validation is necessary to definitively confirm this mechanism of action and to fully characterize its pharmacological profile. The provided protocols offer a clear path for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
